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Compound of Interest

Compound Name: 4-(Pyridin-3-yloxy)aniline

Cat. No.: B1306565 Get Quote

Introduction: 4-(Pyridin-3-yloxy)aniline, with the molecular formula C₁₁H₁₀N₂O and a

molecular weight of 186.21 g/mol , is a heterocyclic compound of interest in medicinal

chemistry and materials science.[1][2] Its structure, featuring a pyridine ring linked to an aniline

moiety via an ether bond, provides a unique scaffold for the development of novel therapeutic

agents and functional materials. Accurate structural elucidation and purity assessment are

paramount, necessitating a comprehensive analysis using various spectroscopic techniques.

This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 4-(Pyridin-3-yloxy)aniline, complete with

experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework

of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the

chemical environment, connectivity, and number of different types of protons and carbons in

the molecule.

Data Presentation
Table 1: ¹H NMR Spectroscopic Data for 4-(Pyridin-3-yloxy)aniline
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.21–7.11 m 2H Aromatic Protons

6.97–6.89 m 1H Aromatic Proton

4.40 br 2H -NH₂ Protons

Solvent: CDCl₃, Frequency: 500 MHz[3]

Table 2: ¹³C NMR Spectroscopic Data for 4-(Pyridin-3-yloxy)aniline

Chemical Shift (δ) ppm Assignment

147.61 Aromatic Carbon

143.77 Aromatic Carbon

130.07 Aromatic Carbon

125.40 Aromatic Carbon

113.47 Aromatic Carbon

109.87 Aromatic Carbon

Solvent: CDCl₃, Frequency: 125 MHz[3]

Experimental Protocol: NMR Spectroscopy
A solution of 4-(Pyridin-3-yloxy)aniline is prepared by dissolving 5-10 mg of the solid sample

in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) within a

standard 5 mm NMR tube.[4] A small amount of Tetramethylsilane (TMS) can be added as an

internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

The NMR spectra are acquired on a spectrometer, such as a Varian 500 MHz or Bruker 300

MHz instrument.[4]
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¹H NMR: The spectrum is recorded at a frequency of 500 MHz. Key acquisition parameters

include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation

delay of 1-5 seconds, and a spectral width appropriate for proton signals (typically 0-12

ppm).

¹³C NMR: The spectrum is recorded at a corresponding frequency of 125 MHz. ¹³C NMR

experiments generally require a larger number of scans due to the low natural abundance of

the ¹³C isotope. Proton decoupling is employed to simplify the spectrum to single lines for

each unique carbon atom.[4]

Data processing involves Fourier transformation of the Free Induction Decay (FID), followed by

phase and baseline correction. Chemical shifts are reported in parts per million (ppm) relative

to the residual solvent peak or the internal standard.[4]

Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which induces molecular vibrations (stretching and

bending).[5]

Data Presentation
The IR spectrum of 4-(Pyridin-3-yloxy)aniline is expected to show characteristic absorption

bands corresponding to its primary amine, ether, and aromatic functionalities.

Table 3: Predicted IR Absorption Bands for 4-(Pyridin-3-yloxy)aniline
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3400-3300
N-H Asymmetric & Symmetric

Stretch
Primary Aromatic Amine

3100-3000 C-H Stretch Aromatic (Pyridine & Aniline)

1650-1580 N-H Bend Primary Amine

1600-1450 C=C & C=N Stretch Aromatic Rings

1335-1250 C-N Stretch Aromatic Amine

~1250 C-O-C Asymmetric Stretch Aryl Ether

~1050 C-O-C Symmetric Stretch Aryl Ether

910-665 N-H Wag Primary Amine

Note: This table is based on typical frequency ranges for the indicated functional groups.[6]

Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR
The Attenuated Total Reflectance (ATR) technique is a common and simple method for

obtaining IR spectra of solid samples.[7]

Sample Preparation: A small, representative amount of the solid 4-(Pyridin-3-yloxy)aniline
is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[7] The sample must

be free of solvent and other impurities to avoid contamination of the spectrum.[5]

Spectrum Acquisition: A pressure anvil is applied to ensure firm contact between the sample

and the crystal.[7] A background spectrum of the clean, empty ATR crystal is recorded first.

Subsequently, the sample spectrum is recorded. The instrument's software automatically

subtracts the background spectrum from the sample spectrum to produce the final IR

spectrum.

Data Collection: The spectrum is typically scanned over the mid-infrared range of 4000-400

cm⁻¹.[5] Multiple scans are averaged to improve the signal-to-noise ratio. The resulting

spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
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Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions.[8] It is used to determine the molecular weight of a compound and can provide structural

information through the analysis of fragmentation patterns.

Data Presentation
For 4-(Pyridin-3-yloxy)aniline (C₁₁H₁₀N₂O), the monoisotopic mass is 186.0793 Da.[1] The

mass spectrum is expected to show a prominent molecular ion peak corresponding to this

mass.

Table 4: Predicted Mass Spectrometry Data for 4-(Pyridin-3-yloxy)aniline

m/z (Mass/Charge) Ion Notes

186.08 [M]⁺ Molecular Ion

187.09 [M+H]⁺
Protonated Molecular Ion

(common in ESI, CI)

Note: Fragmentation patterns would depend on the ionization technique used. PubChem lists a

top peak at m/z 186 in the GC-MS spectrum.

Experimental Protocol: Mass Spectrometry
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or

acetonitrile) to a concentration of approximately 1 mg/mL. For quantitative analysis, an

internal standard may be added at a known concentration.[9]

Sample Introduction: The sample solution is introduced into the mass spectrometer. For

volatile compounds, this can be done via a Gas Chromatography (GC) system. For less

volatile or thermally labile compounds, Liquid Chromatography (LC) coupled with an

electrospray ionization (ESI) source is common.[10]

Ionization: The sample molecules are ionized. Electron Ionization (EI) is a common "hard"

ionization technique used with GC-MS that causes significant fragmentation.[10] ESI is a
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"soft" ionization technique that typically results in a protonated molecular ion [M+H]⁺ with

minimal fragmentation.[8]

Mass Analysis: The generated ions are separated by a mass analyzer (e.g., quadrupole,

time-of-flight) based on their m/z ratio.

Detection: The separated ions are detected, and the data system generates a mass

spectrum, which is a plot of relative ion intensity versus m/z. For high-resolution mass

spectrometry (HRMS), calibration with a known reference compound is crucial to achieve

high mass accuracy (typically better than 5 ppm).[11][12]

Spectroscopic Analysis Workflow
The logical flow for the characterization of a pure chemical compound like 4-(Pyridin-3-
yloxy)aniline involves a series of steps to gather complementary structural information.
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Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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